Abeado

Description

Properties

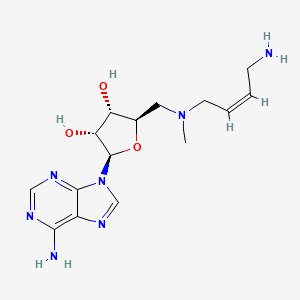

IUPAC Name |

(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2-/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJCZGDVJQLZET-GGHFOJMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C\CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123642-27-3 | |

| Record name | MDL 73811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123642273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL-73811 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GI49JB39O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abeado involves several steps, starting from commercially available starting materials. The key steps include the formation of the aminobutenyl side chain, the attachment of this side chain to the ribose moiety, and the final coupling with the purine base. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability. The process also includes purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Abeado undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the aminobutenyl side chain, leading to different analogs with varying biological activities.

Substitution: Substitution reactions, particularly on the purine base, can yield a variety of analogs with potential therapeutic applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophilic reagents like amines and thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modifications on the aminobutenyl side chain, ribose moiety, and purine base. These analogs are evaluated for their biological activities and potential therapeutic applications .

Scientific Research Applications

Abeado has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the polyamine biosynthetic pathway and the role of SAMDC in cellular processes.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for the treatment of HAT, cancer, and other diseases involving dysregulated polyamine metabolism.

Mechanism of Action

Abeado exerts its effects by inhibiting the enzyme SAMDC, which is essential for the biosynthesis of polyamines. Polyamines are critical for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer and parasitic infections. By inhibiting SAMDC, this compound reduces the levels of polyamines, leading to the inhibition of cell growth and induction of apoptosis in target cells. The molecular targets and pathways involved include the downregulation of polyamine biosynthesis and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Structural and Mechanistic Differences

- This compound (MDL 73811): Mechanism: Covalent binding via primary amine-mediated Schiff base formation. Local HOMO (highest occupied molecular orbital) contributions from the primary amine nitrogen (IP’ = 0.13–0.20) correlate with covalent inhibition . Degradation Effect: Accelerates AdoMetDC turnover via substrate-mediated transamination, enhancing proteasomal degradation .

- Genz-644131: A structurally distinct AdoMetDC inhibitor with reported anti-trypanosomal activity. Mechanistic details are less well-characterized but likely involve reversible binding .

- MGBG (Methylglyoxal bis(guanylhydrazone)): Mechanism: Non-competitive, reversible inhibition. Lacks a primary amine for covalent modification (IP’ > 0.20), leading to transient enzyme suppression . Limitation: Prone to rapid dissociation, reducing therapeutic efficacy.

- O8M: Non-covalent inhibitor misclassified as covalent by IP’ thresholds (IP’ > 0.20), highlighting the limitations of relying solely on HOMO energy for mechanistic prediction .

Predictive Performance of Local HOMO Analysis

A study evaluating 11 AdoMetDC inhibitors demonstrated that local HOMO contributions (IP’) accurately distinguish covalent inhibitors like this compound from non-covalent analogs (Table 1).

Table 1: Classification of AdoMetDC Inhibitors Using IP’ Thresholds

| Compound | Type | IP’ Range | Classification Accuracy |

|---|---|---|---|

| This compound | Covalent | 0.13–0.20 | True Positive (81.8%) |

| Compound 8 | Covalent | 0.13–0.20 | True Positive |

| O8M | Non-covalent | >0.20 | False Positive (18.2%) |

| MGBG | Non-covalent | >0.20 | False Positive |

Table 2: Predictive Model Performance

| Metric | Value (%) |

|---|---|

| True Positive | 81.8 |

| False Positive | 18.2 |

| True Negative | 100 |

| False Negative | 0 |

Key Research Findings

Local vs. Global Reactivity: Global HOMO energy (IP) fails to differentiate covalent and non-covalent inhibitors, whereas localized HOMO contributions at the primary amine nitrogen (IP’) are critical for predicting covalent binding .

Degradation Mechanism: this compound’s transamination activity uniquely accelerates AdoMetDC degradation, a feature absent in non-covalent inhibitors. This may reduce the risk of drug resistance by lowering enzyme stability .

Therapeutic Implications : Covalent inhibitors like this compound offer prolonged target suppression compared to reversible analogs, making them preferable for chronic parasitic infections .

Biological Activity

Abeado, also known as 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811), is a compound that has garnered attention for its potential therapeutic applications, particularly in treating Human African Trypanosomiasis (HAT). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and relevant case studies.

This compound functions as a mechanism-based suicide inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) . This enzyme is crucial for the polyamine biosynthesis pathway, which is essential for the survival of the eukaryotic parasite Trypanosoma brucei, the causative agent of HAT. By inhibiting AdoMetDC, this compound disrupts polyamine synthesis, leading to cytostasis in the parasite .

Pharmacokinetic Properties

Research indicates that while this compound exhibits curative efficacy at low dosages in hemolymphatic models of HAT, it struggles with blood-brain barrier penetration , limiting its effectiveness in the central nervous system (CNS) stage of the disease . This pharmacokinetic challenge has prompted investigations into analogs of this compound to enhance CNS permeability while maintaining antiparasitic activity.

Table 1: Summary of Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Dosage for Efficacy | Low dosage effective in hemolymphatic model |

| CNS Penetration | Poor |

| Metabolic Stability | High in murine and human microsomes |

| Structure-Activity Insights | Modifications explored for side chains |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs. Notably:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited T. brucei growth in vitro, with significant cytotoxic effects attributed to its mechanism of action on AdoMetDC .

- Animal Models : In hemolymphatic models, this compound showed promising results; however, it failed to demonstrate efficacy in mouse models reflecting CNS stages due to its inability to cross the blood-brain barrier effectively .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify modifications that could enhance the compound's pharmacological profile. These studies indicate that retaining a primary amine is crucial for maintaining biological activity .

Table 2: Summary of Case Study Findings

| Study Type | Findings |

|---|---|

| In Vitro | Effective against T. brucei; induces cytostasis |

| In Vivo | Efficacy in hemolymphatic stage; poor CNS effect |

| SAR Investigations | Importance of primary amine for activity retention |

Q & A

How can researchers formulate a focused, testable research question for studying Abeado’s biochemical properties?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "In vitro (P), how does this compound (I) compared to a placebo (C) affect enzyme inhibition rates (O) over 24-hour incubation (T)?" This ensures specificity and aligns with experimental design principles .

- Key Considerations : Avoid vague terms like "effect" or "impact"; instead, define measurable outcomes (e.g., IC50 values, binding affinity).

Q. What methodologies are suitable for synthesizing this compound with high purity for preclinical studies?

- Methodological Answer : Follow reproducible synthesis protocols with detailed characterization:

- Chromatography : HPLC or GC-MS for purity analysis (>98%) .

- Spectroscopy : NMR and FTIR to confirm structural integrity .

- Data Table :

| Step | Technique | Target Metric | Acceptable Range |

|---|---|---|---|

| Synthesis | Reflux | Yield | ≥70% |

| Purification | Column Chromatography | Purity | ≥95% |

Q. How can researchers address contradictory findings in this compound’s cytotoxicity across cell lines?

- Methodological Answer : Conduct dose-response assays with standardized controls:

- Use IC50 variability analysis to identify cell line-specific sensitivities.

- Apply ANCOVA to control for confounding variables (e.g., passage number, culture conditions) .

Advanced Research Questions

Q. What factorial design strategies optimize this compound’s pharmacokinetic profiling in vivo?

- Methodological Answer : Implement a 2x2 factorial design to test interactions between variables:

- Independent Variables : Dose (low vs. high) and administration route (oral vs. intravenous).

- Dependent Variables : Cmax, AUC, half-life .

- Experimental Workflow :

Randomize animal cohorts into treatment groups.

Collect plasma samples at 0, 1, 3, 6, 12, 24 hours post-administration.

Analyze via LC-MS/MS, using non-compartmental modeling .

Q. How can multi-omics approaches resolve mechanistic ambiguities in this compound’s mode of action?

- Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis pathways).

- Proteomics : SILAC labeling to quantify protein abundance changes.

- Pathway Enrichment : Use tools like STRING or KEGG to map cross-omics interactions .

Q. What statistical frameworks validate this compound’s efficacy in heterogeneous disease models?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability:

- Fixed Effects : Treatment group, timepoint.

- Random Effects : Individual baseline differences.

- Software : R (lme4 package) or SAS PROC MIXED .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s thermal stability reported across studies?

- Methodological Answer : Standardize DSC (Differential Scanning Calorimetry) protocols :

- Parameters : Heating rate (5°C/min), nitrogen purge, sample mass (3–5 mg).

- Validation : Compare results against a reference compound (e.g., indomethacin) .

Q. What steps ensure reproducibility in this compound’s preclinical toxicity studies?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines :

- Sample Size : Power analysis (α=0.05, β=0.2).

- Blinding : Randomize treatment allocation and histopathology assessments.

- Data Transparency : Publish raw data in repositories like Figshare or Zenodo .

Ethical and Theoretical Frameworks

Q. How can this compound research align with evidence-based inquiry principles?

- Methodological Answer : Link hypotheses to established biological theories , e.g.:

Q. What ethical safeguards are critical for this compound’s human trials?

- Methodological Answer : Follow ICH-GCP guidelines :

- Informed Consent : Disclose risks/benefits in lay language.

- DSMB Oversight : Independent review of adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.